2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium
Description
2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium (EDDP) is a quaternary ammonium compound and the primary metabolite of methadone, a synthetic opioid used in pain management and addiction treatment. EDDP is formed via N-demethylation of methadone, catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, CYP2B6, and CYP2C19 . Its molecular formula is C₂₀H₂₄N⁺·ClO₄⁻ (as EDDP perchlorate), with a molecular weight of 377.86 . Structurally, EDDP belongs to the diphenylmethane class, characterized by two phenyl groups attached to a pyrrolinium core .
EDDP is pharmacologically significant as a noncompetitive antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs), exhibiting greater potency (IC₅₀ ≈ 0.5 µM) than methadone itself (IC₅₀ ≈ 1.9 µM) . In forensic and clinical settings, EDDP serves as a biomarker for methadone use, detected in blood, plasma, and hair samples via LC-MS/MS or HPLC-MS .
Properties
CAS No. |
21409-27-8 |
|---|---|
Molecular Formula |
C20H24N+ |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium |
InChI |
InChI=1S/C20H24N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,4,15H2,1-3H3/q+1 |
InChI Key |
SCIYBRNSSXZMKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Methadone Metabolite Conversion
The most documented preparation involves the synthesis of the perchlorate salt of this compound by oxidation and cyclization of methadone or its intermediates. This method is well-established in research focusing on methadone metabolism.
- Starting Material: Methadone or 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (a primary methadone metabolite precursor).
- Oxidation: Controlled oxidation of the methadone metabolite to form the pyrrolinium cation.
- Salt Formation: Reaction with perchloric acid (HClO4) to precipitate the perchlorate salt of the pyrrolinium compound.
Cyclization and Quaternization Approach
- The synthesis involves cyclization of appropriate diphenyl-substituted amines or amino alcohols under acidic conditions to form the pyrrolinium ring.
- Methylation or ethylation at nitrogen and carbon centers is achieved using alkyl halides or via intramolecular rearrangements under controlled conditions.
- The diphenyl groups at the 3,3-position are introduced via nucleophilic substitution or addition reactions during ring formation.
This approach is less commonly detailed but is inferred from the structural requirements and typical synthetic strategies for quaternary pyrrolinium salts.
Reaction Conditions and Analytical Verification
Reaction Conditions Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxidation | Controlled oxidants (e.g., peracid) | Converts methadone metabolite to pyrrolinium cation |
| Salt Formation | Perchloric acid (HClO4) | Precipitates perchlorate salt |
| Temperature | Ambient to low temperature (0-25°C) | To avoid decomposition and side reactions |
| Solvent | Organic solvents (e.g., methanol) | Facilitates solubility and reaction control |
Analytical Characterization
- Mass Spectrometry (MS):
LC-MS and GC-MS confirm molecular ion peaks at m/z ~278 for the pyrrolinium cation, with characteristic fragmentation patterns. - NMR Spectroscopy:
Proton and carbon NMR reveal signals consistent with ethyl, methyl, and diphenyl substituents on the pyrrolinium ring. - X-ray Crystallography:
Used occasionally to confirm the structure of the perchlorate salt form. - Chromatographic Purity:
High-performance liquid chromatography (HPLC) with UV or MS detection is used to assess purity and yield.
Research Findings and Optimization Notes
- The perchlorate salt form is preferred for stability and ease of isolation.
- Reaction yields vary depending on precursor purity and oxidation control; typical yields range from 60-85%.
- The compound is sensitive to moisture and heat; thus, low-temperature storage (-18°C) is recommended.
- Analytical methods have been refined to detect and quantify this compound in biological matrices, facilitating its use as a biomarker in methadone metabolism studies.
Summary Table of Preparation Method
| Preparation Aspect | Details |
|---|---|
| Starting Material | Methadone metabolite (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) |
| Key Reagents | Perchloric acid (HClO4), oxidizing agents |
| Reaction Type | Oxidation, cyclization, quaternization |
| Product Form | This compound perchlorate |
| Analytical Techniques | LC-MS, GC-MS, NMR, HPLC |
| Storage Conditions | -18°C, protected from moisture |
| Yield Range | 60-85% |
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium undergoes various chemical reactions, including:
N-demethylation: This reaction involves the removal of a methyl group from the nitrogen atom, often facilitated by cytochrome P450 enzymes.
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its chemical properties and reactivity.
Common Reagents and Conditions
Cytochrome P450 Enzymes: These enzymes are commonly involved in the N-demethylation of this compound.
Methanol: Often used as a solvent in various reactions involving this compound.
Major Products Formed
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: A major product formed through the N-demethylation of this compound.
Scientific Research Applications
2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium (EDDP) is an organic compound belonging to the diphenylmethane class and is a primary metabolite of methadone . Research on EDDP has focused on its formation, detection, and role in methadone metabolism .
Scientific Research Applications
Methadone Metabolism Studies
- Metabolic Pathway: EDDP is created through N-demethylation of methadone, a process mediated by cytochrome P450 enzymes such as CYP2B6, CYP2C19, CYP2C8, CYP2D6, CYP3A4, and CYP3A7 . It can also be converted into 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline and formaldehyde, a reaction catalyzed by cytochrome P450 3A7 .
- Enzyme Activity: Studies focus on understanding the specific roles of cytochrome P450 enzymes in methadone metabolism, which helps explain the variability in patient responses to methadone .
- In vivo disposition: Research has explored how inducing or inhibiting CYP3A affects methadone metabolism and clearance in humans .
Analytical Chemistry
- Detection and Quantification: Methods have been developed using liquid chromatography coupled with tandem mass spectrometry to quantify EDDP enantiomers in biological samples like blood and brain tissue .
- Sample Preparation: Techniques involve solid-phase extraction to purify samples for accurate measurement .
- Chiral Analysis: Chromatography on chiral α(1)-acid glycoprotein columns allows for the separation and quantification of EDDP enantiomers .
Pharmacokinetics
- Bioavailability Studies: Research has examined EDDP concentrations following different methods of methadone administration, such as rectal and oral, to understand its bioavailability and duration of action .
- Excretion: EDDP is primarily excreted by the kidneys .
Because EDDP is a metabolite of methadone, studies of EDDP often occur in the context of studying methadone.
- Postmortem Toxicology :
- A study developed a method using liquid chromatography-mass spectrometry to measure methadone and EDDP enantiomers in postmortem brain and blood .
- The method was applied to analyze brain (n = 11) and blood (n = 15) samples, focusing on producing a clean extract, especially from brain samples .
- This research is crucial for forensic toxicology, aiding in determining methadone's role in mortality cases .
- CYP3A Induction/Inhibition :
- Healthy volunteers participated in a crossover study to assess how CYP3A induction or inhibition affects methadone metabolism .
- The study aimed to determine if altering CYP3A activity would change methadone clearance in humans .
- Such studies help optimize methadone dosing strategies by understanding the impact of enzyme modulation on its metabolic pathways .
- Bioavailability :
- A study investigated the bioavailability of rectal methadone compared to oral and intravenous routes in healthy subjects .
- Plasma concentrations of methadone and its metabolites, including EDDP, were measured using HPLC-positive electrospray mass spectrometry .
- The research found that rectal administration results in rapid absorption, high bioavailability, and a prolonged duration of action .
Mechanism of Action
The mechanism of action of 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium involves its interaction with cytochrome P450 enzymes, leading to its N-demethylation. This reaction produces 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline, which can further interact with various molecular targets and pathways . The compound’s effects are primarily related to its role as a metabolite of methadone, influencing the drug’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Core Structure | Key Substituents |
|---|---|---|---|---|
| EDDP | C₂₀H₂₄N⁺·ClO₄⁻ | 377.86 | Pyrrolinium ion | 2-Ethyl, 1,5-dimethyl, 3,3-diphenyl |
| Methadone | C₂₁H₂₇NO | 309.45 | Diphenylheptanone | Tertiary amine, ketone |
| EMDP | C₁₉H₂₂N | 264.39 | Pyrroline | 2-Ethyl, 5-methyl, 3,3-diphenyl |
| LAAM | C₂₃H₃₂NO | 338.51 | Methadone derivative | Acetylated tertiary amine |
Notes:
- EMDP (2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline) is a secondary methadone metabolite formed via further oxidation of EDDP .

- LAAM (Levacetylmethadol) is a structural analog of methadone with a prolonged duration of action due to active metabolites .
Pharmacological Activity
Table 2: Inhibitory Potency at α3β4 nAChRs
| Compound | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| EDDP | 0.5 | Noncompetitive antagonist | |
| Methadone | 1.9 | Noncompetitive antagonist | |
| LAAM | ~2.0* | Noncompetitive antagonist | |
| (+)-α-Propoxyphene | >10 | Weak antagonist |
Notes:
- EDDP’s superior potency at α3β4 nAChRs may contribute to methadone’s adverse effects, such as respiratory depression .
Metabolic Pathways
Figure 1: Methadone Metabolism Overview
Primary Pathway : Methadone → EDDP (via CYP3A/2B6-mediated N-demethylation) .
Secondary Pathway : EDDP → EMDP (via CYP3A7-mediated oxidation) .
Alternative Routes: Minor metabolites include hydroxymethadone and pyrrolic derivatives .
Key Differences :
- EDDP is a stable, charged metabolite with a longer detection window in biological matrices compared to EMDP .
- LAAM is metabolized to active intermediates (nor-LAAM, dinor-LAAM), whereas EDDP is terminal in its metabolic pathway .
Analytical Detection
Table 4: Hazard Profiles
| Compound | Acute Toxicity | Regulatory Status |
|---|---|---|
| EDDP Perchlorate | CNS depression, carcinogenicity (N/A) | Lab use only; toxic |
| Methadone | Respiratory depression, QT prolongation | Schedule II (US) |
| LAAM | Hepatotoxicity, arrhythmias | Withdrawn (black box warnings) |
Notes:
Biological Activity
2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium, commonly referred to as EDDP, is a significant metabolite of methadone. Its biological activity has garnered attention in pharmacology and toxicology due to its implications in pain management and potential therapeutic applications. This article explores the biological activity of EDDP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHN
- Molecular Weight : 277.403 g/mol
- IUPAC Name : (2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine
Pharmacological Activity
EDDP exhibits various biological activities primarily related to its role as a metabolite of methadone. The following aspects highlight its pharmacological significance:
1. Opioid Receptor Interaction
EDDP has been shown to interact with the μ-opioid receptor, which is crucial for its analgesic effects. Studies indicate that EDDP may have a different affinity compared to methadone itself:
- Potency : EDDP demonstrates a higher potency than the S-(+)-enantiomer of methadone in certain assays, suggesting it may play a significant role in modulating opioid effects in the body .
2. Ion Channel Modulation
Research has indicated that EDDP can modulate various ion channels:
- Voltage-Gated Calcium Channels : EDDP inhibits voltage-gated calcium channels (VGCCs), which are important for neurotransmitter release and muscle contraction .
- hERG Channels : EDDP also affects hERG potassium channels, which are critical for cardiac repolarization, indicating potential cardiovascular implications .
Case Studies and Research Findings
Several studies have investigated the biological activity of EDDP:
Study 1: Chiral Analysis in Postmortem Samples
A study developed a method to quantify EDDP enantiomers in postmortem blood and brain tissue using liquid chromatography-mass spectrometry. This research highlighted the importance of understanding EDDP levels in forensic toxicology and its potential impact on postmortem analysis .
Study 2: Methadone Metabolism and EDDP Pharmacokinetics
Research involving the pharmacokinetics of methadone and its metabolites demonstrated that genetic variations in cytochrome P450 enzymes significantly influence the metabolism of methadone to EDDP. This variability can affect therapeutic outcomes and safety profiles in patients receiving methadone treatment .
| Parameter | Methadone (Mean ± SD) | EDDP (Mean ± SD) |
|---|---|---|
| Elimination Clearance (L/h) | 17.3 ± 3.5 | 121.0 ± 15.0 |
| Volume of Distribution (L) | 216.0 | 499.5 |
| Terminal Half-Life (h) | 8.19 | Not specified |
Q & A
Basic: What are the recommended methods for synthesizing and structurally characterizing 2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium (EDDP)?
Answer:
EDDP is primarily synthesized via oxidative N-demethylation of methadone, followed by spontaneous cyclization . For structural characterization:
- Single-crystal X-ray diffraction is used to resolve stereochemistry, with data-to-parameter ratios >13.6 ensuring precision (mean C–C bond deviation: 0.005 Å) .
- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm molecular integrity. The molecular formula (C₂₀H₂�₄N·HClO₄, MW 377.86) and perchlorate counterion are validated via isotopic patterns .
Basic: Which analytical techniques are optimal for quantifying EDDP in biological matrices?
Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to high sensitivity and specificity:
| Parameter | Value (EDDP) | Reference Method |
|---|---|---|
| LOD | 0.1 ng/mL | |
| LOQ | 0.3 ng/mL | |
| Recovery Rate | 92–98% (urine) | |
| Column | C18 reverse-phase | |
| Ionization Mode | Positive electrospray |
Sample preparation involves solid-phase extraction (SPE) with pH-adjusted eluents to isolate EDDP from metabolites like EMDP .
Basic: What are the critical handling and stability considerations for EDDP in laboratory settings?
Answer:
- Storage : Store in airtight containers at 2–8°C in dry, ventilated areas to prevent perchlorate salt decomposition .
- Safety Protocols : Use PPE (nitrile gloves, goggles) and fume hoods to avoid inhalation/contact. Acute toxicity symptoms include dizziness and nausea .
- Stability : EDDP perchlorate is hygroscopic; monitor for discoloration or clumping, which indicate degradation .
Basic: What is EDDP’s role in methadone metabolism, and how is it pharmacologically relevant?
Answer:
EDDP is the primary metabolite of methadone, formed via CYP3A4/5-mediated N-demethylation . Unlike methadone, EDDP lacks opioid receptor affinity but serves as a biomarker for:
- Compliance monitoring in opioid dependence programs .
- Pharmacokinetic studies (t½ = 15–55 hours) .
Co-detection with EMDP (secondary metabolite) clarifies metabolic flux .
Advanced: How can researchers design toxicity studies for EDDP given limited ecotoxicological data?
Answer:
Proposed methodologies:
- In Vitro Assays : Use hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess cytotoxicity (IC₅₀) and oxidative stress markers (ROS, glutathione depletion) .
- In Vivo Models : Administer EDDP perchlorate (0.1–10 mg/kg) to rodents, monitoring neurobehavioral endpoints (rotarod, open-field tests) .
- OECD Guidelines : Apply Test No. 423 (acute oral toxicity) and 471 (bacterial mutagenicity) for regulatory compliance .
Advanced: How to resolve contradictions in EDDP metabolic pathways across studies?
Answer:
Discrepancies arise from CYP polymorphism effects (e.g., CYP2B6*6 allele reduces EDDP formation) . Mitigation strategies:
- Population Stratification : Genotype subjects for CYP variants before enrollment.
- In Vitro Microsomal Studies : Compare EDDP/EMDP ratios across recombinant CYP isoforms .
- Pharmacometric Modeling : Use nonlinear mixed-effects models (NONMEM) to quantify inter-individual variability .
Advanced: What experimental designs evaluate CYP-mediated metabolic interactions affecting EDDP kinetics?
Answer:
- Factorial Design : Vary CYP inhibitors (e.g., ketoconazole for CYP3A4) and inducers (rifampicin) in human hepatocytes .
- Response Surface Methodology (RSM) : Optimize incubation conditions (pH, temperature) for maximal EDDP yield .
- Pharmacogenomic Analysis : Correlate CYP2B6/3A4 SNP profiles with EDDP plasma concentrations in MMT patients .
Advanced: What methodologies assess EDDP’s environmental impact despite limited ecotoxicity data?
Answer:
- QSAR Modeling : Predict biodegradability (e.g., EPI Suite) using logP (predicted: 9.65) and molecular weight (377.86) .
- Microcosm Studies : Incubate EDDP in soil/water systems, measuring half-life via LC-MS/MS .
- Algal Toxicity Assays : Expose Chlorella vulgaris to EDDP (0.1–100 µg/L), monitoring growth inhibition (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

